Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a 2-thienyl group at position 5, a trifluoromethyl (CF₃) group at position 7, and an ethyl carboxylate moiety at position 3. The tetrahydropyrimidine ring confers partial saturation, influencing conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-2-22-13(21)8-7-18-20-11(14(15,16)17)6-9(19-12(8)20)10-4-3-5-23-10/h3-5,7,9,11,19H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSZHQDXPVLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C22H21F3N4O4S
- Molecular Weight : 494.49 g/mol
- CAS Number : 351894-02-5
Synthesis
The synthesis of this compound involves various methods that enhance its structural diversity and biological activity. Recent studies have reported efficient synthetic pathways for creating diverse 3,5-disubstituted derivatives of pyrazolo[1,5-a]pyrimidines through reactions such as Suzuki-Miyaura cross-coupling and S-Ar reactions with activated lactam functions .
Biological Activity
This compound exhibits a range of pharmacological activities:
- Anticancer Activity : Compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated significant antitumor effects. They act as inhibitors of various kinases involved in cancer progression, including Pim kinases and cyclin-dependent kinases (CDKs) .
- Antimicrobial Properties : This compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various bacterial strains and have displayed promising results .
- Anxiolytic and Antidepressant Effects : Some studies indicate that pyrazolo[1,5-a]pyrimidines may possess anxiolytic and antidepressant properties through modulation of serotonergic pathways .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of COX-2 and other enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of specific signaling pathways associated with cell death .
- Anti-inflammatory Activity : In vivo studies revealed that certain derivatives exhibited significant anti-inflammatory effects in mouse models of inflammation, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and safety profile .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties showed that the compound effectively inhibited the growth of several pathogenic bacteria at low concentrations, indicating its potential use as a therapeutic agent against infections .
Comparative Analysis
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- The target compound’s tetrahydropyrimidine ring likely increases solubility in polar solvents compared to fully aromatic analogues (e.g., reports mp >340°C for a fully aromatic pyrazolo-triazolo derivative) .
- The trifluoromethyl group enhances lipophilicity (logP ~3.1), as seen in similar compounds () .
NMR Spectral Data ()
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
